methyl 2-(bromomethyl)-3,4-dichlorobenzoate
Description
Methyl 2-(bromomethyl)-3,4-dichlorobenzoate (CAS: 142314-72-5) is a halogenated aromatic ester with the molecular formula C₉H₇BrCl₂O₂. It features a bromomethyl group at the 2-position and chlorine atoms at the 3- and 4-positions of the benzene ring, attached to a methyl ester moiety. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals due to its reactive bromomethyl group and electron-withdrawing chlorine substituents .
Properties
CAS No. |
875895-65-1 |
|---|---|
Molecular Formula |
C9H7BrCl2O2 |
Molecular Weight |
297.96 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-3,4-dichlorobenzoate |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9(13)5-2-3-7(11)8(12)6(5)4-10/h2-3H,4H2,1H3 |
InChI Key |
GTXUTHFISYFGST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)Cl)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(bromomethyl)-3,4-dichlorobenzoate typically involves the bromination of methyl 3,4-dichlorobenzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(bromomethyl)-3,4-dichlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding methyl 2-(hydroxymethyl)-3,4-dichlorobenzoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidation of the bromomethyl group can yield methyl 2-(formyl)-3,4-dichlorobenzoate using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Major Products:
Nucleophilic Substitution: Products such as methyl 2-(azidomethyl)-3,4-dichlorobenzoate, methyl 2-(thiocyanatomethyl)-3,4-dichlorobenzoate, or methyl 2-(methoxymethyl)-3,4-dichlorobenzoate.
Reduction: Methyl 2-(hydroxymethyl)-3,4-dichlorobenzoate.
Oxidation: Methyl 2-(formyl)-3,4-dichlorobenzoate.
Scientific Research Applications
Methyl 2-(bromomethyl)-3,4-dichlorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Biological Studies: It is employed in the synthesis of biologically active molecules that can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)-3,4-dichlorobenzoate primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.
Comparison with Similar Compounds
Table 1: Physical Properties
Biological Activity
Methyl 2-(bromomethyl)-3,4-dichlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, including case studies and research data.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and chlorine substituents on the benzene ring, which can significantly influence its biological activity. The general structure can be represented as follows:
Biological Activity Overview
Antiviral Activity : Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, methyl 3,5-dichloro-4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)benzoate has shown effective inhibition against the Hepatitis B Virus (HBV) RNase H, with EC50 values ranging from 1.1 to 7.7 µM and low cytotoxicity . This suggests that this compound may possess similar antiviral properties due to its structural analogies.
Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves interaction with viral enzymes or cellular pathways. For example, the chelation of divalent cations by these compounds enhances their binding affinity to target sites within viral proteins .
Case Studies and Experimental Data
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of various dichlorobenzoate derivatives on human cell lines. This compound was tested alongside other halogenated benzoates. The results indicated that while some derivatives exhibited significant cytotoxicity (IC50 values < 20 µM), others maintained favorable selectivity indexes (SI) above 10, suggesting potential as therapeutic agents .
- Antimicrobial Activity :
Data Tables
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | 5.0 | >80 | >16 |
| Methyl 3,5-dichloro-4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)benzoate | 1.1 | >80 | >72 |
| Methyl 2-(bromomethyl)-4-chlorobenzoate | 10 | >50 | >5 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 2-(bromomethyl)-3,4-dichlorobenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification or nucleophilic substitution. For example, analogous brominated benzoates (e.g., 4-bromobenzyl chloride in ) are synthesized using halogenation agents like PBr₃ or NBS. Optimization involves controlling stoichiometry (e.g., 1.00 equiv. of reagents as in ), temperature (e.g., maintaining 0–5°C for bromine stability), and solvent polarity (e.g., anhydrous DMF for moisture-sensitive steps). Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) and confirm purity via melting point analysis (e.g., mp 99–102°C for bromophenylacetic acid analogs in ).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to identify substituent positions:
- Bromomethyl group : δ ~4.3–4.6 ppm (singlet, CH₂Br) .
- Dichloro substituents : Deshielded aromatic protons at δ ~7.5–8.2 ppm .
- Ester carbonyl : δ ~168–170 ppm in ¹³C NMR.
Mass spectrometry (HRMS) confirms molecular weight (e.g., C₉H₆BrCl₂O₂: ~328.89 g/mol). IR verifies ester C=O stretch (~1720 cm⁻¹).
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow acute toxicity guidelines for brominated aromatics ():
- Eye exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
- Skin contact : Wash with soap/water for ≥15 minutes; remove contaminated clothing .
- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential lachrymatory effects from bromomethyl groups .
Advanced Research Questions
Q. How do the electronic effects of 3,4-dichloro and 2-bromomethyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl groups meta and para to the ester deactivate the aromatic ring, directing electrophilic substitution to the ortho position. The bromomethyl group acts as a leaving group in nucleophilic substitutions (e.g., Suzuki-Miyaura coupling). To validate substituent effects:
- Compare reaction rates with analogs (e.g., 3-bromophenylacetic acid in ).
- Use DFT calculations to map electron density (e.g., Mulliken charges on Br and Cl atoms) .
Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?
- Hydrolysis : Test pH-dependent stability (e.g., 50 mM phosphate buffer at pH 5–9, 25°C).
- Photolysis : Expose to UV light (λ = 254 nm) and monitor via HPLC for byproducts (e.g., dichlorobenzoic acid derivatives in ).
- Biodegradation : Use OECD 301F assay with activated sludge; measure BOD₅/COD ratios .
Q. How can contradictions in reported yields for derivatives of this compound be resolved?
- Methodological Answer : Contradictions often arise from solvent purity or catalyst loading . For reproducibility:
- Replicate conditions from (e.g., 1.50 mmol reagents in anhydrous THF).
- Use internal standards (e.g., 1,3,5-trimethoxybenzene) in GC-MS to quantify yields.
- Apply fractional factorial design to isolate critical variables (e.g., temperature vs. stirring rate) .
Key Methodological Insights
- Synthetic Optimization : Balance steric hindrance (3,4-Cl₂) with leaving group ability (BrCH₂) using low-polarity solvents .
- Data Validation : Cross-reference NMR shifts with PubChem datasets ( ) to resolve spectral ambiguities.
- Environmental Impact : Prioritize hydrolysis studies due to ester lability, as seen in analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
